![molecular formula C15H21NO4S B2355618 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide CAS No. 1902895-85-5](/img/structure/B2355618.png)
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide
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Overview
Description
“N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide” is a complex organic compound. It contains a benzodioxin group, a phenyl group, and a sulfonamide group . The benzodioxin group is a type of heterocyclic compound that consists of a benzene ring fused to a dioxin ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzodioxin ring, a phenyl ring, and a sulfonamide group . The benzodioxin ring is a ten-membered ring with two oxygen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzodioxin, phenyl, and sulfonamide groups . The benzodioxin group could potentially undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Enzyme Inhibitory Potential
Research has focused on the enzyme inhibitory potential of sulfonamides, including derivatives of N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide. For instance, a study synthesized new sulfonamides with benzodioxane and acetamide moieties, finding substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase (AChE) (Abbasi et al., 2019).
Antibacterial Applications
Another study investigated the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. These compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive strains, highlighting their significance in combating bacterial infections (Abbasi et al., 2016).
Antimalarial and Antiviral Properties
The reactivity of N-(phenylsulfonyl)acetamide derivatives, including those with benzodioxane moieties, was examined for antimalarial activity. These compounds also exhibited potential as COVID-19 drugs, emphasizing their versatility in treating various diseases (Fahim & Ismael, 2021).
Nanocomposite Synthesis
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide derivatives have been utilized in the synthesis of nanocomposites. For example, nano titania-supported sulfonic acid (n-TSA) catalyzed the synthesis of 1,8-dioxo-octahydroxanthene and tetrahydrobenzo[b]pyran derivatives (Amoozadeh et al., 2018).
Environmental Health and Safety
Research on toxic equivalency factors (TEFs) for polychlorinated biphenyls (PCBs) and similar compounds includes studies on the effects of various compounds on human and wildlife health. This research is crucial for understanding the environmental impact and safety of these chemicals (van den Berg et al., 1998).
Polymer Chemistry
Sulfonamides with benzodioxane moieties are also explored in polymer chemistry. For instance, the synthesis of polybenzoxazine nanocomposites using octakis(dimethylsiloxypropylglycidylether)silsesquioxane (OG-POSS) demonstrated improved thermal stability and mechanical properties, showcasing their potential in advanced material applications (Chandramohan et al., 2012).
Safety and Hazards
properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c17-21(18,11-12-4-2-1-3-5-12)16-13-6-7-14-15(10-13)20-9-8-19-14/h1-5,13-16H,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDUWDUVWWFWMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NS(=O)(=O)CC3=CC=CC=C3)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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